4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring substituted with a hydroxypyrazole moiety and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Hydroxypyrazole Moiety: This can be achieved through the reaction of hydrazine with an appropriate diketone under acidic conditions to form the pyrazole ring.
Attachment to Piperidine: The hydroxypyrazole is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxypyrazole moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The hydroxypyrazole moiety may play a key role in binding to these targets, while the piperidine ring provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid methyl ester
- 4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid ethyl ester
Uniqueness
The tert-butyl ester group in 4-(4-Hydroxypyrazol-1-ylmethyl)-piperidine-1-carboxylic acid tert-butyl ester provides increased steric hindrance, which can affect the compound’s reactivity and binding properties. This makes it distinct from its methyl and ethyl ester counterparts, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
tert-butyl 4-[(4-hydroxypyrazol-1-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-14(2,3)20-13(19)16-6-4-11(5-7-16)9-17-10-12(18)8-15-17/h8,10-11,18H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFCSYNMKTGOVPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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